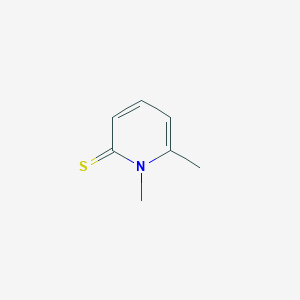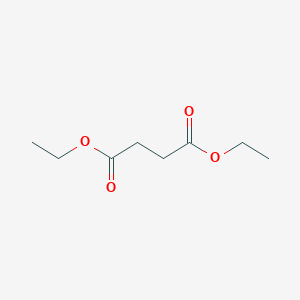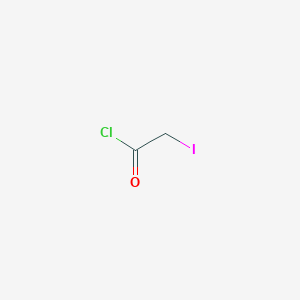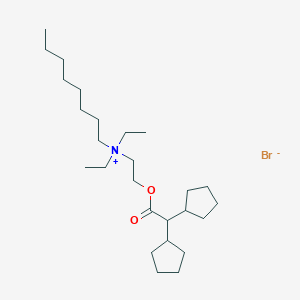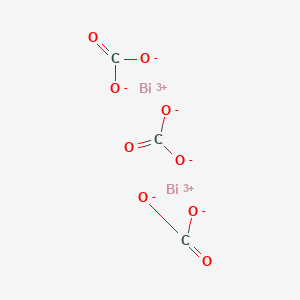
Carbonic acid, bismuth salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, bismuth salt is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white, odorless, and tasteless powder that is soluble in water and alcohol. This compound is known for its unique properties, including its ability to act as a catalyst in organic reactions and its antimicrobial properties. In
Applications De Recherche Scientifique
Carbonic acid, bismuth salt has been extensively studied for its potential applications in various fields. In organic chemistry, it is used as a catalyst in the synthesis of various compounds, including esters, amides, and lactones. It has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. Additionally, carbonic acid, bismuth salt has been studied for its potential use in the treatment of ulcers and other gastrointestinal disorders.
Mécanisme D'action
The mechanism of action of carbonic acid, bismuth salt is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including urease and protease. This inhibition prevents the growth of bacteria and other microorganisms, leading to its antimicrobial properties.
Effets Biochimiques Et Physiologiques
Carbonic acid, bismuth salt has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory bowel disease. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using carbonic acid, bismuth salt in lab experiments is its low cost and ease of synthesis. Additionally, it has been shown to have a high degree of stability, making it a reliable compound for use in experiments. However, one limitation of using this compound is its low solubility in organic solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on carbonic acid, bismuth salt. One area of interest is its potential use in the development of new antibiotics. Additionally, further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases. Finally, there is a need for further studies to explore its potential applications in other fields, including materials science and catalysis.
Conclusion:
In conclusion, carbonic acid, bismuth salt is a promising compound with a range of potential applications in various fields. Its unique properties, including its antimicrobial and catalytic properties, make it a valuable compound for scientific research. However, further research is needed to fully understand its mechanism of action and its potential applications.
Méthodes De Synthèse
Carbonic acid, bismuth salt can be synthesized through the reaction of bismuth nitrate pentahydrate and sodium carbonate. The resulting product is then washed with water and dried to obtain the final product. The synthesis method is simple and cost-effective, making it a viable option for large-scale production.
Propriétés
Numéro CAS |
18400-34-5 |
|---|---|
Nom du produit |
Carbonic acid, bismuth salt |
Formule moléculaire |
C3Bi2O9 |
Poids moléculaire |
597.99 g/mol |
Nom IUPAC |
dibismuth;tricarbonate |
InChI |
InChI=1S/3CH2O3.2Bi/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
Clé InChI |
GMZOPRQQINFLPQ-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Bi+3].[Bi+3] |
SMILES canonique |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Bi+3].[Bi+3] |
Autres numéros CAS |
18400-34-5 |
Synonymes |
bismuth carbonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




